A Comprehensive Guide to the Structural Elucidation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
A Comprehensive Guide to the Structural Elucidation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Foreword: The Imperative of Structural Integrity
Foundational Strategy: Synthesis as a Structural Hypothesis
Before any analysis begins, understanding the synthetic origin of a molecule provides a powerful predictive framework. It allows us to form a primary hypothesis about the structure and anticipate potential impurities. A logical and efficient synthesis for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate involves a two-step process.
Step 1: Synthesis of the Amine Intermediate via the Ritter Reaction
The core amine, 2-(4-bromophenyl)propan-2-amine[1], can be effectively synthesized from its corresponding tertiary alcohol, 2-(4-bromophenyl)propan-2-ol. The Ritter Reaction is the ideal choice for this transformation, as it facilitates the addition of a nitrile to a carbocation generated in situ from the alcohol under strong acid catalysis.[2][3] Subsequent hydrolysis of the intermediate nitrilium ion yields the desired primary amine. This choice is causal; the stability of the tertiary benzylic carbocation formed from the starting alcohol makes it an excellent substrate for this reaction.[4]
Step 2: Carbamate Formation via the Schotten-Baumann Reaction
With the amine in hand, the final carbamate linkage is formed by reacting it with benzyl chloroformate. The Schotten-Baumann reaction, which involves acylation under aqueous alkaline conditions, is a classic and highly reliable method for this purpose.[5][6] The base neutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.[7]
This synthetic context establishes our primary structural hypothesis and informs the analytical strategy. We expect to find evidence of a benzyl group, a carbamate linker, and a 2-(4-bromophenyl)propan-2-yl moiety.
The Integrated Elucidation Workflow: An Orthogonal Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first analytical step, providing the empirical formula—the elemental constitution of the molecule.
-
Core Objective: To determine the exact mass and, by extension, the molecular formula.
-
Causality of Choice: HRMS (e.g., ESI-TOF) is chosen over standard MS for its ability to provide mass accuracy to within 5 ppm, which is essential for distinguishing between elemental compositions that may have the same nominal mass.
For Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, the expected molecular formula is C₁₇H₁₈BrNO₂.[8] The HRMS experiment must confirm the measured mass for the protonated molecule [M+H]⁺, which is 348.0600 amu. A critical self-validating feature is the isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in two major peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.
Further fragmentation analysis (MS/MS) would be expected to show characteristic losses, such as:
-
Loss of the benzyl group (C₇H₇•): A fragment corresponding to the loss of 91 Da.
-
Loss of the benzyloxycarbonyl group (C₈H₇O₂•): A fragment corresponding to the loss of 135 Da.
-
Formation of the tropylium cation: A prominent peak at m/z 91, characteristic of a benzyl moiety.
Infrared Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and definitive confirmation of the key functional groups hypothesized from the synthesis. The diagnostic value lies in identifying the carbamate linkage.
-
Core Objective: To identify characteristic vibrational modes of the molecule's functional groups.
-
Trustworthiness: The presence or absence of key peaks provides a clear-cut validation of the proposed functional groups. For instance, the absence of a strong, broad O-H stretch would rule out a carboxylic acid or alcohol impurity.
Table 1: Key FTIR Absorption Bands for Structure Confirmation
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale & Authoritative Source |
| ~3350 cm⁻¹ | N-H Stretch | Carbamate N-H | The single, sharp peak is characteristic of a secondary amide/carbamate N-H bond.[9] |
| 3100-3000 cm⁻¹ | C-H Stretch | Aromatic C-H | Indicates the presence of sp² hybridized C-H bonds in the phenyl rings. |
| 3000-2850 cm⁻¹ | C-H Stretch | Aliphatic C-H | Confirms the sp³ hybridized C-H bonds of the methyl and methylene groups. |
| ~1700 cm⁻¹ | C=O Stretch | Carbamate Carbonyl | This strong, sharp absorption is highly diagnostic for the carbamate ester carbonyl group.[9][10] |
| ~1520 cm⁻¹ | N-H Bend | Carbamate N-H | Often coupled with C-N stretching, this "Amide II" band further confirms the carbamate group.[9] |
| ~1250 cm⁻¹ | C-O Stretch | Ester C-O | Corresponds to the stretching of the ester-like C-O bond in the carbamate. |
Nuclear Magnetic Resonance: Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A suite of 1D and 2D experiments is required for an unambiguous assignment.
¹H and ¹³C NMR: Identifying the Fragments
One-dimensional NMR provides the initial inventory of proton and carbon environments.
-
¹H NMR: Reveals the number of distinct proton types, their electronic environment (chemical shift), their population (integration), and the number of adjacent protons (multiplicity).
-
¹³C NMR: Shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹H and ¹³C NMR Data for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (Predicted shifts in CDCl₃)
| Atom Label | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | Rationale |
| A (2x CH₃) | ~1.7 (s, 6H) | ~29 | Six equivalent methyl protons, singlet due to no adjacent protons. Shielded aliphatic carbon. |
| B (Quaternary C) | - | ~57 | Quaternary carbon attached to nitrogen and an aromatic ring. |
| C, C' (Aromatic CH) | ~7.4 (d, 2H) | ~129 | Aromatic protons ortho to the bromine atom in a classic AA'BB' system. |
| D, D' (Aromatic CH) | ~7.2 (d, 2H) | ~131 | Aromatic protons meta to the bromine atom. |
| E (Aromatic C-Br) | - | ~121 | Quaternary aromatic carbon directly attached to the deshielding bromine atom. |
| F (NH) | ~5.1 (s, 1H) | - | Carbamate proton, often broad, singlet. Exchangeable with D₂O. |
| G (C=O) | - | ~154 | Deshielded carbamate carbonyl carbon. |
| H (CH₂) | ~5.1 (s, 2H) | ~67 | Methylene protons of the benzyl group, singlet. |
| I, J, K (Aromatic CH) | ~7.3-7.4 (m, 5H) | ~128-136 | Five protons of the monosubstituted benzyl ring, appearing as a complex multiplet. |
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are non-negotiable for confirming the connectivity between the fragments identified in 1D NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is a mapping tool, confirming, for example, that the proton signal at ~1.7 ppm corresponds to the carbon signal at ~29 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the only way to unambiguously connect fragments across non-protonated (quaternary) centers like the carbonyl carbon and the quaternary carbon (B).
Caption: Key HMBC correlations confirming the molecular skeleton.
Key Validating Correlations from HMBC:
-
Benzyl to Carbamate: A correlation from the benzylic CH₂ protons (H ) to the carbamate carbonyl carbon (G ) definitively links the benzyl group to the carbamate.
-
Amine to Carbamate: A correlation from the NH proton (F ) to the carbonyl carbon (G ) confirms the N-C(O) bond.
-
Amine to Propan-2-yl Moiety: A correlation from the NH proton (F ) to the quaternary carbon (B ) and the methyl carbons (A ) connects the nitrogen to the aliphatic portion.
-
Propan-2-yl to Phenyl: A correlation from the methyl protons (A ) to the quaternary carbon (B ) and the aromatic carbons (C ) links the isopropyl unit to the bromophenyl ring.
Conclusion: A Unified and Validated Structure
The structural elucidation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is complete only when all data points converge on a single, consistent structure.
-
HRMS provided the exact molecular formula: C₁₇H₁₈BrNO₂.
-
FTIR confirmed the presence of the key secondary carbamate functional group (N-H and C=O stretches).
-
¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments, consistent with the proposed structure.
-
HMBC served as the ultimate arbiter, unambiguously connecting the benzyl, carbamate, and 2-(4-bromophenyl)propan-2-yl fragments across quaternary centers.
Each technique validates the others, providing an unshakeable foundation for the confirmed structure. This rigorous, multi-faceted approach is essential for ensuring scientific integrity in research and development.
Appendix: Standardized Experimental Protocols
Protocols described are for general guidance and should be adapted to available instrumentation.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000. Use a known reference standard for internal calibration to ensure mass accuracy below 5 ppm.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula and compare the measured isotopic pattern with the theoretical pattern for C₁₇H₁₈BrNO₂.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., ATR correction) and identify the key vibrational bands as listed in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45-degree pulse angle, and a relaxation delay of 2 seconds.
-
HSQC: Use a standard gradient-selected pulse sequence optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Use a standard gradient-selected pulse sequence optimized for long-range couplings of 8-10 Hz.
-
-
Analysis: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to TMS at 0.00 ppm. Analyze chemical shifts, integrations, multiplicities, and 2D correlations to assign all signals as outlined in Section 5.0.
References
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
Wang, J., Li, H., & Sun, H. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o925. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (n.d.). Supporting Information for [related article on carbamate synthesis and characterization]. Retrieved February 2, 2026, from a representative RSC supporting information document.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved February 2, 2026, from [Link]
- ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate.
-
Wikipedia. (n.d.). Ritter reaction. Retrieved February 2, 2026, from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved February 2, 2026, from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved February 2, 2026, from [Link]
-
YouTube. (2022). Ritter Reaction. Professor Dave Explains. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- YouTube. (2023). Structure Elucidation of Organic Compounds. The Organic Chemistry Tutor.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
-
University of Nairobi Repository. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved February 2, 2026, from [Link]
- Schotten, C. (1884). Ueber die Acylirung von Alkoholen und Phenolen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Classic reference for the Schotten-Baumann reaction).
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. (Classic reference for the Schotten-Baumann reaction).
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Olefins and Monosubstituted Acetylenes. Journal of the American Chemical Society, 70(12), 4045-4048. (Classic reference for the Ritter reaction).
Sources
- 1. biosynth.com [biosynth.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
